

T-474: A Technical Guide to a First-in-Class IRAK4 Degrad

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Compound of Interest

Compound Name: T-474

Cat. No.: B1193745

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T-474, also known as **KT-474** and SAR444656, is a pioneering, orally bioavailable, heterobifunctional small molecule designed to induce the targeted Associated Kinase 4 (IRAK4).^{[1][2][3]} Developed by Kymera Therapeutics in partnership with Sanofi, **T-474** represents a novel therapeutic modality for the treatment of immune-inflammatory diseases.^{[1][4]} By harnessing the body's ubiquitin-proteasome system, **T-474** aims to eliminate both the key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.^{[2][5][6]} This whitepaper provides an in-depth technical overview of findings, quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Properties

The chemical structure of **T-474** has been disclosed in scientific publications.

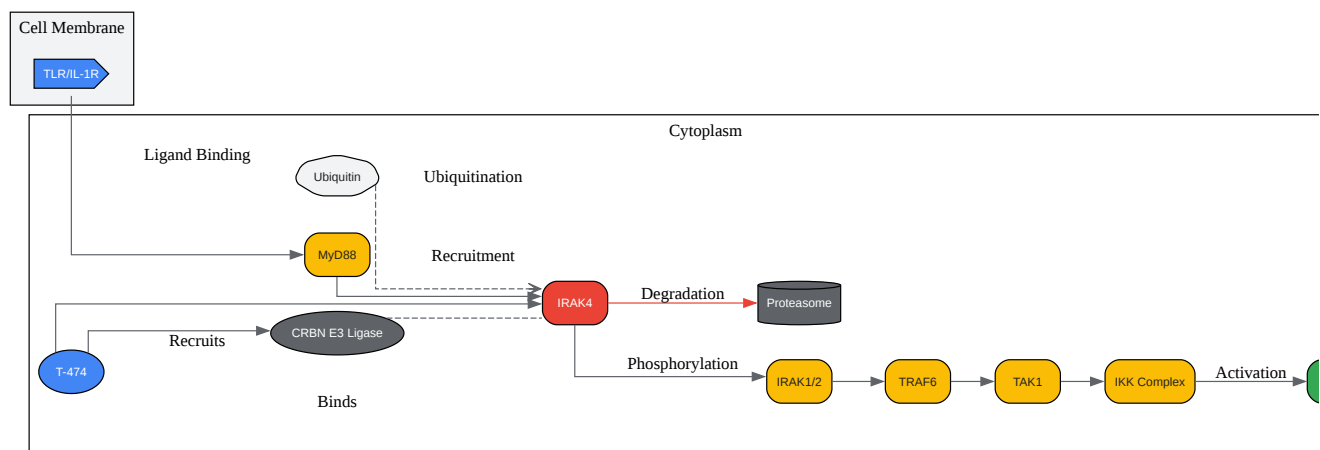
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Mechanism of Action

T-474 is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader.^[9] It is composed of a ligand that binds to IRAK4 and Cereblon (CRBN) E3 ubiquitin ligase.^{[7][10]} This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.^[6] By design, **T-474** is designed to offer a more complete and durable inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors that only block the

Signaling Pathway

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.^{[5][11][12]} Upon ligand binding, MyD88 recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the formation of the Myddosome, which initiates a downstream signaling cascade, ultimately activating transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory



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Caption: IRAK4 Signaling and T-474 Mechanism of Action.

Quantitative Data Summary

Preclinical Data

Parameter	Value	Cell Line / System	Reference
IRAK4 Degradation (DC50)	0.88 nM	Human PBMCs	--INVALID-L
IRAK4 Degradation (DC50)	8.9 nM	THP-1 cells (24h)	--INVALID-L
Max IRAK4 Degradation (Dmax)	101%	Human PBMCs	--INVALID-L

Phase 1 Clinical Trial Data (Healthy Volunteers)

Dosage	IRAK4 Reduction (Mean)	Study Population	Reference
600–1600 mg (single dose)	≥93%	Healthy Volunteers	[1]
50–200 mg (daily for 14 days)	≥95%	Healthy Volunteers	[1]
50-200 mg QD (daily for 14 days)	up to 98%	Healthy Subjects	[6]

Phase 1 Clinical Trial Data (Patients with HS and AD)

Parameter	Observation	Patient Population	Reference
IRAK4 Degradation in Blood	Similar to healthy volunteers	HS and AD patients	[1]
IRAK4 Normalization in Skin	Normalized in skin lesions	HS and AD patients	[1]

Pharmacokinetics

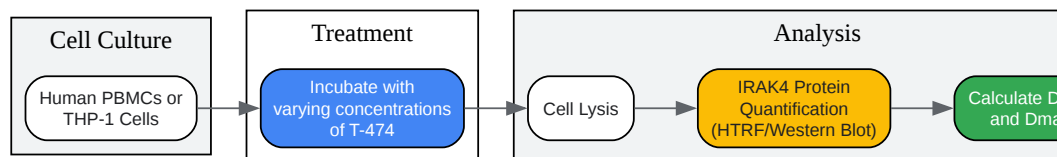
Parameter	Value	Condition	Reference
Plasma Concentration for 80% IRAK4 Reduction	4.1–5.3 ng/mL	Healthy Subjects	[6]
Food Effect (600 mg dose)	Up to 2.57-fold increase in exposure	With high-fat meal	[6]
Urinary Excretion	< 1%	Healthy Subjects	[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the following assays are not fully available in the public domain. The following descriptions are based on cited publications.

IRAK4 Degradation Assays

- Objective: To quantify the potency and efficacy of **T-474** in degrading IRAK4 protein.
- Methodology Overview:
 - Human peripheral blood mononuclear cells (PBMCs) or cell lines such as THP-1 are cultured.[9]
 - Cells are treated with varying concentrations of **T-474** for a specified duration (e.g., 24 hours).[9]
 - IRAK4 protein levels are measured using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Western Blotting.[9][10]
 - The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are calculated from the dose-response curves.[9]



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